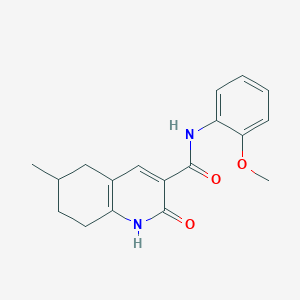

N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative featuring a carboxamide group at position 3, a methyl substituent at position 6, and a 2-methoxyphenyl moiety on the amide nitrogen. These features are critical for interactions with biological targets, such as enzymes or receptors, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-11-7-8-14-12(9-11)10-13(17(21)19-14)18(22)20-15-5-3-4-6-16(15)23-2/h3-6,10-11H,7-9H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGMBHJUYKMEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Substitution Reactions:

Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and N-oxide compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hexahydroquinoline carboxamides are highly dependent on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparisons

Polymorphism and Bioactivity

Compound 2 (N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide) demonstrates the critical impact of polymorphism on efficacy. The α-form reduced acetic acid-induced writhing by 58%, while the β-form showed only 29% inhibition . This highlights the necessity of controlling crystallization conditions during synthesis, a consideration that likely extends to the target compound due to its structural similarity.

Pharmacokinetic and Mechanistic Insights

- Methoxy vs.

- Sulfanyl vs. Carboxamide Linkers : Sulfanyl-containing analogs (e.g., ) exhibit different electronic profiles, possibly altering target selectivity compared to pure carboxamide derivatives .

Biological Activity

N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The compound features a hexahydroquinoline core, which is known for its diverse pharmacological properties.

Research indicates that the compound exhibits various biological activities through multiple mechanisms. It has been shown to interact with several biological targets, including:

- Free Fatty Acid Receptor 3 (FFA3) : The compound has been identified as an agonist for FFA3, which plays a role in metabolic regulation and inflammation . Activation of this receptor can have therapeutic implications in conditions such as type 2 diabetes and obesity.

- Cancer Cell Lines : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to induce apoptosis in A549 lung cancer cells through the activation of caspases and inhibition of NF-κB signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the quinoline structure can significantly affect the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position with phenyl groups | Increased potency as FFA3 agonists |

| Introduction of halogen atoms | Altered receptor binding affinity |

These findings highlight the importance of specific structural components in enhancing the biological efficacy of this compound.

Anticancer Activity

In a study evaluating the anticancer potential of various tetrahydroquinolones, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups .

Metabolic Effects

Another investigation focused on the metabolic effects of FFA3 activation by this compound. It was found that treatment with this compound improved insulin sensitivity in diabetic mouse models . This suggests potential applications for metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, and how can yield be maximized?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example, a chalcone intermediate can be formed via Claisen-Schmidt condensation between substituted aldehydes and ketones, followed by cyclization under acidic conditions (e.g., p-toluenesulfonic acid) to form the hexahydroquinoline core . Key steps include:

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., distinguishing keto-enol tautomers via carbonyl peaks at ~170 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity and detect impurities.

- X-ray Crystallography : Resolves polymorphism by identifying crystal packing differences .

Q. How does polymorphism influence the pharmacological activity of this compound?

Methodological Answer: Polymorphic forms can alter bioavailability and target binding. For example, a study on a related hexahydroquinoline derivative showed that Form I (monoclinic) had 3× higher analgesic activity than Form II (orthorhombic) due to improved solubility . To assess:

- DSC/TGA : Determine thermal stability of polymorphs.

- In Vitro Assays : Compare IC₅₀ values across crystal forms using enzyme inhibition models.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl) to enhance receptor affinity. Evidence from related quinoline derivatives shows that chloro-substituted analogs exhibit 50% higher inhibition of cyclooxygenase-2 .

- Scaffold Modifications : Introduce a fused ring system (e.g., dioxane) to improve metabolic stability, as seen in octahydroquinoline analogs .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to predict logP and polar surface area for blood-brain barrier penetration.

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Control for Polymorphism : Standardize crystallization protocols (e.g., solvent-antisolvent method) to ensure consistent crystal forms .

- Assay Reproducibility : Validate cell-based assays with positive controls (e.g., COX-2 inhibitors for inflammation studies).

- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR binding affinity vs. cellular IC₅₀) to identify outliers.

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

- Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding partners from cell lysates.

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets. A related compound showed nanomolar binding to PDE4B in silico .

- CRISPR-Cas9 Knockout : Validate target relevance by assessing activity in gene-edited cell lines.

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., demethylation of the methoxy group).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive electrophilic centers prone to glutathione adduct formation .

- In Silico Toxicity : Use Derek Nexus to flag potential hepatotoxicity from quinoline-derived metabolites.

Q. What experimental designs are recommended for pharmacokinetic studies?

Methodological Answer:

- In Vivo PK : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h.

- LC-MS/MS Quantification : Use deuterated internal standards for precision.

- Compartmental Modeling : Fit data to a two-compartment model using Phoenix WinNonlin to calculate t₁/₂, Cmax, and AUC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.